molecular formula C17H25NO4 B13501836 1-Benzyloxycarbonyl-4,4-bis-(2-hydroxyethyl)piperidine CAS No. 367282-77-7

1-Benzyloxycarbonyl-4,4-bis-(2-hydroxyethyl)piperidine

Cat. No.: B13501836
CAS No.: 367282-77-7
M. Wt: 307.4 g/mol
InChI Key: MJQFBXYXMRKYQT-UHFFFAOYSA-N
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Description

Benzyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloride and ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

Benzyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

367282-77-7

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

benzyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO4/c19-12-8-17(9-13-20)6-10-18(11-7-17)16(21)22-14-15-4-2-1-3-5-15/h1-5,19-20H,6-14H2

InChI Key

MJQFBXYXMRKYQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CCO)CCO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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